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5'-O-Methylcytidine - 50664-27-2

5'-O-Methylcytidine

Catalog Number: EVT-15610427
CAS Number: 50664-27-2
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 5'-O-Methylcytidine typically involves several chemical reactions. One common method includes the methylation of cytidine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. The reaction can be represented as follows:

Cytidine+Methylating agent5 O Methylcytidine\text{Cytidine}+\text{Methylating agent}\rightarrow \text{5 O Methylcytidine}

This process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the product. Additionally, purification techniques such as chromatography are often employed to isolate the desired nucleoside from by-products and unreacted starting materials .

Chemical Reactions Analysis

Reactions and Technical Details

5'-O-Methylcytidine can undergo various chemical reactions typical for nucleosides. Notably, it can participate in phosphorylation reactions to form 5'-O-methylcytidine triphosphate, which is essential for RNA synthesis. The general reaction for phosphorylation can be represented as:

5 O Methylcytidine+ATP5 O Methylcytidine 5 triphosphate\text{5 O Methylcytidine}+\text{ATP}\rightarrow \text{5 O Methylcytidine 5 triphosphate}

This reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group at the 5' position of 5'-O-methylcytidine .

Mechanism of Action

Process and Data

The mechanism by which 5'-O-Methylcytidine exerts its biological effects primarily involves its incorporation into RNA molecules, where it influences gene expression through epigenetic modifications. When incorporated into RNA, it can affect mRNA stability and translation efficiency. Furthermore, its presence can alter interactions with RNA-binding proteins, thereby modulating cellular responses.

Research indicates that methylation at the 5' position can enhance resistance to exonucleases, thus stabilizing RNA molecules against degradation . This stability is crucial for maintaining proper gene expression levels in various biological contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5'-O-Methylcytidine exhibits several notable physical and chemical properties:

These properties make it suitable for various biochemical applications, especially in molecular biology research .

Applications

Scientific Uses

5'-O-Methylcytidine has numerous applications in scientific research:

  • Epigenetics: Used to study gene regulation mechanisms through methylation patterns.
  • RNA Synthesis: Serves as a substrate for synthesizing modified RNA molecules that require enhanced stability.
  • Therapeutic Development: Investigated for potential roles in drug development targeting epigenetic modifications associated with diseases such as cancer.

The compound's ability to influence gene expression makes it a valuable tool in both basic research and therapeutic applications .

Epigenetic Regulation and Molecular Mechanisms of 5-Methylcytidine

DNA Methylation Dynamics and Enzymatic Pathways Involving 5-Methylcytidine

5-Methylcytidine (5mC), the nucleoside form of 5-methylcytosine, is a cornerstone of epigenetic regulation in mammals. Its establishment and maintenance are orchestrated by DNA methyltransferases (DNMTs): DNMT3A and DNMT3B perform de novo methylation, while DNMT1 replicates methylation patterns during cell division by recognizing hemimethylated DNA through its partnership with UHRF1 (ubiquitin-like plant homeodomain and RING finger domain 1) [1] [5] [6]. Demethylation involves Ten-Eleven Translocation (TET) dioxygenases, which iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). The latter intermediates are excised by thymine DNA glycosylase (TDG) and repaired via base excision repair (BER), restoring unmodified cytosine [2] [5] [9]. This oxidation cascade requires α-ketoglutarate (α-KG), Fe(II), and oxygen, linking 5mC turnover to cellular metabolism and redox status [5] [9].

Table 1: Enzymatic Regulators of 5-Methylcytidine in DNA

EnzymeFunctionBiological Role
DNMT3A/DNMT3BDe novo methylationEmbryogenesis, cell differentiation
DNMT1Maintenance methylationCell division, epigenetic inheritance
TET1/2/35mC oxidation (5hmC/5fC/5caC)Active demethylation, gene activation
TDGExcision of 5fC/5caCBase excision repair completion

Genomic 5mC distribution is highly structured: ~70–80% of CpG dinucleotides are methylated genome-wide, whereas CpG islands (CGIs) near gene promoters are typically unmethylated. Hypermethylation of CGIs silences tumor suppressor genes (e.g., CDKN2A in uveal melanoma), while global hypomethylation in repeat elements (e.g., LINE-1) correlates with genomic instability in cancer [1] [6] [8]. During neuronal activation or embryonic development, Ca²⁺ influx modulates DNMT demethylase activity, revealing a dynamic, environment-responsive layer of gene regulation [9].

RNA Methylation (m5C) in Post-Transcriptional Modifications and Cellular Function

RNA cytosine-5 methylation (m5C) fine-tunes RNA metabolism and function. This modification is catalyzed by the NSUN (NOL1/NOP2/Sun) family (NSUN1–7) and DNMT2, which target transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and messenger RNAs (mRNAs) [3] [10]. NSUN2, the predominant mRNA methyltransferase, installs m5C at CGGG motifs near 5'UTRs and translation start sites, enhancing mRNA stability and nuclear export through readers like ALYREF [3]. In tRNAs, NSUN2 methylates positions 48–50 within the variable loop, preventing angiogenin-mediated cleavage and inhibiting the production of tRNA-derived fragments (tRFs) [10]. Under oxidative stress, NSUN2 repression reduces tRNA methylation, triggering:

  • Accumulation of tRFs (e.g., 18–22 nt fragments from tRNA-Glu-CTC).
  • Global suppression of protein synthesis via ribosome stalling.
  • Metabolic shifts toward glycolysis and amino acid catabolism [10].

Table 2: Biological Impacts of m5C Dysregulation in RNA

m5C RegulatorRNA TargetConsequence of Loss
NSUN2tRNAs (C48-C50)tRNA fragmentation, impaired translation
NSUN3mt-tRNA-MetReduced mitochondrial protein synthesis
NSUN4mt-12S rRNADefective ribosome assembly
DNMT2tRNA-AspIncreased cleavage under stress

NSUN2 deficiency in mice disrupts stem cell differentiation by trapping cells in a catabolic state with elevated amino acids and TCA cycle intermediates, linking m5C to metabolic adaptation [10].

Cross-Talk Between DNA and RNA Methylation Networks in Epigenetic Regulation

The 5mC and m5C pathways converge molecularly and functionally. At the molecular level, DNMT2—though initially classified as a DNA methyltransferase—primarily methylates tRNA-Asp at C38, illustrating functional divergence [3] [10]. TET enzymes, key to DNA demethylation, also oxidize m5C in RNA, though their physiological relevance remains under investigation [2] [9]. In hepatocellular carcinoma (HCC), DNMT1 and NSUN2 co-regulate oncogenic pathways:

  • Co-overexpression correlates with CDK10 suppression and MYC activation.
  • Joint inactivation reduces tumor proliferation and epithelial-mesenchymal transition (EMT) [7].

Table 3: Crosstalk Mechanisms Between DNA and RNA Methylation

Interaction NodeFunctional OutcomeDisease Link
DNMT2 (tRNA methylation)tRNA stability under stressNeurodevelopment
TET1 (RNA oxidation)Potential RNA demethylationCancer/development
NSUN2/DNMT1 co-expressionSynergistic oncogene silencingHepatocellular carcinoma

At the metabolic level, S-adenosylmethionine (SAM), the methyl donor for both DNMTs and NSUNs, creates a competitive pool. SAM depletion during active DNA methylation may limit m5C installation in RNA, indirectly coupling transcriptional and post-transcriptional regulation [2] [9]. In murine models, combined disruption of Dnmt and Nsun genes exacerbates developmental defects, underscoring their synergistic roles [3] [10].

Properties

CAS Number

50664-27-2

Product Name

5'-O-Methylcytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c1-17-4-5-7(14)8(15)9(18-5)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1

InChI Key

AQZIBVNEPZLCGR-ZOQUXTDFSA-N

Canonical SMILES

COCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Isomeric SMILES

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

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